Piperazine, 1-(1-naphthalenyl)-4-phenyl-
Description
Piperazine, 1-(1-naphthalenyl)-4-phenyl-, is a piperazine derivative characterized by a naphthalene group at the 1-position and a phenyl group at the 4-position of the piperazine ring. Piperazine derivatives are known for their versatility in drug design, particularly in targeting neurotransmitter receptors (e.g., serotonin, dopamine) and enzymes (e.g., DNA topoisomerase II) .
Properties
CAS No. |
14961-37-6 |
|---|---|
Molecular Formula |
C20H20N2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-naphthalen-1-yl-4-phenylpiperazine |
InChI |
InChI=1S/C20H20N2/c1-2-9-18(10-3-1)21-13-15-22(16-14-21)20-12-6-8-17-7-4-5-11-19(17)20/h1-12H,13-16H2 |
InChI Key |
ZEVIJSAEEVDOLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-(1-naphthalenyl)-4-phenyl- typically involves the reaction of 1-naphthylamine with phenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: Piperazine, 1-(1-naphthalenyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the compound to produce reduced forms.
Substitution: Substitution reactions, especially involving the aromatic rings, can lead to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or other electrophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce halogenated compounds .
Scientific Research Applications
Piperazine, 1-(1-naphthalenyl)-4-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interaction with serotonin receptors, making it useful in neuropharmacological research.
Medicine: Investigated for potential therapeutic applications due to its serotonergic activity.
Industry: Utilized in the development of various chemical products and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interaction with serotonin receptors. It acts as a non-selective, mixed serotonergic agent, exerting partial agonism at several serotonin receptors (5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F) while antagonizing others (5-HT2A, 5-HT2B, and 5-HT2C). This interaction influences various physiological and behavioral responses .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Piperazine derivatives vary significantly based on substituents, which dictate their biological activity and physicochemical properties. Key structural analogs include:
- 1-(2-Methoxyphenyl)piperazine : Features a methoxy group at the 2-position of the phenyl ring. This substitution pattern is associated with variable effects on sympathetic nerve discharge (SND) and serotonin receptor (5-HT1B) activity .
- BP-554 (1-[3-(3,4-methylenedioxyphenoxy)propyl]-4-phenyl piperazine): Contains a 3,4-methylenedioxyphenoxypropyl chain, conferring potent 5-HT1A receptor agonist activity .
- 1-(m-Trifluoromethylphenyl)piperazine : A 5-HT1B-selective ligand with ~65-fold selectivity over 5-HT1A receptors .
- 1-(4-Chlorobenzhydryl)piperazine derivatives : Exhibit cytotoxicity against cancer cell lines (e.g., HEPG2, MCF7) due to benzoyl chloride substitutions .
Receptor Binding
- 5-HT1A Agonists: BP-554 demonstrates high affinity for 5-HT1A receptors, with structural flexibility from the phenoxypropyl chain enhancing binding .
- 5-HT1B Selectivity : 1-(m-trifluoromethylphenyl)piperazine shows 65-fold selectivity for 5-HT1B over 5-HT1A receptors .
- Dopamine D2 Receptor Affinity : 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine exhibits high D2 receptor affinity due to nitrobenzyl and piperidine substitutions .
Cytotoxicity
- 1-(4-Chlorobenzhydryl)piperazine derivatives : Substituents like 4-nitrobenzoyl or 4-fluorobenzoyl enhance cytotoxicity in cancer cell lines (e.g., IC50 values in the µM range for HEPG2 and MCF7) .
Enzyme Inhibition
- DNA Topoisomerase II : Piperazine derivatives with carboxyl groups (e.g., 4e-4g) form salt bridges with Mg2+ in the enzyme active site, enhancing antibacterial activity .
Physicochemical Properties
Key properties influenced by substituents:
- Solubility : Hydroxyethyl/hydroxypropyl substitutions (e.g., HEHPP) improve water solubility, critical for drug formulation .
- Stability : HEHPP exhibits low corrosion rates (1.626 mm/a on stainless steel) and stable SO2 absorption/desorption over multiple cycles .
- pKa Values : Piperazines like HEHPP have pKa1 (~3.73) and pKa2 (~7.98), affecting protonation states under physiological conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Piperazine, 1-(1-naphthalenyl)-4-phenyl-, and how can purity be maximized?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 1-naphthylamine with phenylpiperazine derivatives under reflux in anhydrous solvents (e.g., dichloromethane) with catalytic bases like triethylamine. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) can achieve >95% purity. Monitor reaction progress using TLC and confirm purity via HPLC or NMR .
- Key Parameters : Reaction temperature (60–80°C), stoichiometry (1:1.2 ratio of amine to electrophile), and inert atmosphere (N₂/Ar) to prevent oxidation.
Q. How can spectroscopic methods (NMR, IR, MS) be employed to characterize this compound?
- NMR : ¹H NMR in CDCl₃ or DMSO-d₆ reveals distinct signals for naphthalene protons (δ 7.2–8.5 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and phenyl protons (δ 6.8–7.4 ppm). ¹³C NMR confirms quaternary carbons in the naphthalene ring (δ 125–135 ppm) .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 303.16) and fragmentation patterns to validate the structure .
Advanced Research Questions
Q. How can contradictory data on the compound’s receptor binding affinities be resolved?
- Experimental Design : Use radioligand binding assays (e.g., 5-HT₁A or dopamine receptors) with standardized protocols (cell lines, incubation time, temperature). Compare results across multiple models (e.g., transfected HEK-293 cells vs. rat brain homogenates) to identify species- or tissue-specific discrepancies .
- Data Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) and validate using orthogonal methods like functional cAMP assays. Contradictions may arise from differences in receptor isoforms or assay conditions (e.g., Mg²⁺ concentration) .
Q. What strategies are effective in structure-activity relationship (SAR) studies to enhance selectivity for neurological targets?
- Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring to modulate lipophilicity and hydrogen-bonding capacity. For example, 4-methoxy substitution increases serotonin receptor affinity, while 3-chloro enhances dopamine transporter inhibition .
- Pharmacophore Modeling : Use software like Schrodinger’s Phase to identify critical interaction points (e.g., piperazine nitrogen for H-bonding, naphthalene for π-π stacking) .
Q. How can metabolic stability and degradation pathways be evaluated in vitro?
- Hepatic Microsome Assays : Incubate the compound with rat or human liver microsomes (37°C, NADPH regeneration system) and analyze via LC-MS/MS to identify metabolites (e.g., hydroxylation or N-dealkylation products). Calculate half-life (t₁/₂) using first-order kinetics .
- Oxidative Stability : Use H₂O₂ or cytochrome P450 inhibitors (e.g., ketoconazole) to probe specific degradation mechanisms. Monitor reactive intermediates via UV-Vis or fluorescence spectroscopy .
Data Contradiction Analysis
Q. Why do antimicrobial activity results vary across studies, and how can this be addressed?
- Source of Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative), inoculum size, or solvent (DMSO vs. saline) can alter MIC values.
- Resolution : Follow CLSI guidelines for broth microdilution assays. Include positive controls (e.g., ciprofloxacin) and validate with time-kill curves to distinguish bacteriostatic vs. bactericidal effects .
Methodological Best Practices
- Crystallography : Single-crystal X-ray diffraction (SCXRD) can resolve stereochemical ambiguities. Grow crystals via slow evaporation (solvent: chloroform/methanol) and analyze space group symmetry (e.g., P2₁/c) .
- Toxicology Screening : Use zebrafish embryos or C. elegans models for rapid in vivo toxicity profiling. Measure LC₅₀ and compare to reference compounds (e.g., cisplatin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
